Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl-

Description

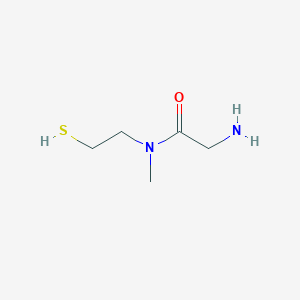

Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- is a substituted acetamide derivative characterized by:

- 2-amino group: Positioned on the α-carbon of the acetamide backbone.

- N-substituents: A methyl group (-CH₃) and a 2-mercaptoethyl group (-CH₂CH₂SH) attached to the nitrogen atom. The mercaptoethyl moiety introduces a reactive thiol (-SH) group, which may confer unique chemical and biological properties, such as antioxidant activity or metal chelation.

Properties

Molecular Formula |

C5H12N2OS |

|---|---|

Molecular Weight |

148.23 g/mol |

IUPAC Name |

2-amino-N-methyl-N-(2-sulfanylethyl)acetamide |

InChI |

InChI=1S/C5H12N2OS/c1-7(2-3-9)5(8)4-6/h9H,2-4,6H2,1H3 |

InChI Key |

SGMLOKFIXJBULX-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCS)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized by acylation reactions involving amino thiol precursors and acyl chlorides or related activated acetamide derivatives. The synthesis exploits the nucleophilicity of the amino and thiol groups to form the desired amide linkage while preserving the mercaptoethyl functionality.

Preparation via Reaction of Cystamine or 2-Aminoethyl Thioglycinate with Glycine Acid Chloride

One well-documented method involves the reaction of cystamine hydrochloride or 2-aminoethyl thioglycinate dihydrochloride with glycine acid chloride hydrochloride in anhydrous acetonitrile under inert atmosphere conditions. The reaction proceeds with heating and stirring, typically at 30–75 °C, yielding the corresponding thioester intermediate, which upon work-up and purification affords 2-amino-N-(2-mercaptoethyl)acetamide hydrochloride.

| Reagent | Amount | Conditions | Product Yield | Notes |

|---|---|---|---|---|

| Cystamine hydrochloride | 0.1 mol (11.4 g) | Stirring in anhydrous acetonitrile, 75 °C, 3 h | 15.1 g | White solid, mp 165 °C |

| Glycine acid chloride hydrochloride | 0.1 mol (13 g) | Same as above | - | Thioester intermediate formation |

The crude thioester is purified by methanol washings and vacuum drying. The product is characterized by ^1H NMR and elemental analysis confirming the expected structure.

Base-Induced Rearrangement of Thioesters to Amino Mercaptoalkylamides

Thioesters of general formula II can be converted into amino mercaptoalkylamides (general formula I) by treatment with a base. This rearrangement is a key step in forming the acetamide linkage while maintaining the mercaptoethyl group intact. The reaction is typically carried out under mild conditions to avoid oxidation of the thiol group.

Alternative Synthesis via Protection and Deprotection Strategies

A synthetic approach involving amino protection (e.g., Boc protection) of glycine methyl ester hydrochloride followed by condensation with dimethylamine under controlled temperature and pressure has been reported for related acetamide derivatives. Although this method is more commonly applied to 2-amino-dimethyl acetamide hydrochloride, the strategy may be adapted for 2-amino-N-(2-mercaptoethyl)-N-methyl- derivatives, especially in large-scale industrial synthesis.

Reaction Conditions Summary Table

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acylation of cystamine hydrochloride with glycine acid chloride | Cystamine hydrochloride, glycine acid chloride hydrochloride | Anhydrous acetonitrile | 75 °C | 3 h | ~85-90 | Inert atmosphere, stirring |

| Base-induced rearrangement of thioester | Thioester intermediate, base (e.g., K2CO3) | DMF or similar | Room temp to reflux | 2-12 h | Variable | Avoid oxidation of thiol |

| Protection of amino group (Boc) | Glycine methyl ester hydrochloride, tert-butyl dicarbonate | Ether solvents | 0-30 °C | 1-2 h | 90-95 | For derivative synthesis |

| Condensation with dimethylamine | Boc-protected intermediate, dimethylamine | Ether | 30-60 °C, 0.1-1.0 MPa | 1-2 h | 78-82 | Industrial scale |

Analytical Characterization

The synthesized Acetamide, 2-amino-N-(2-mercaptoethyl)-N-methyl- is typically characterized by:

- [^1H NMR Spectroscopy](pplx://action/followup): Signals consistent with methyl, methylene, amine, and thiol protons.

- Elemental Analysis: Confirming carbon, hydrogen, nitrogen, oxygen, sulfur content consistent with molecular formula.

- Melting Point Determination: Typically around 165 °C for hydrochloride salts.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress.

- Infrared Spectroscopy (FTIR): Carbonyl stretching peaks around 1607–1684 cm^-1, NH stretching, and thiol group absorptions.

These data confirm the formation and purity of the target compound.

Research Findings and Applications Related to Preparation

While the focus here is on preparation, it is notable that derivatives of mercaptoacetamide compounds exhibit significant biological activities such as antibacterial and enzyme inhibition properties. Synthetic methods that produce high-purity compounds with preserved thiol groups are crucial for enabling these studies.

Chemical Reactions Analysis

Thiol-Based Reactions

The mercaptoethyl group (-SCH2CH2-) participates in nucleophilic and redox reactions characteristic of thiols:

Disulfide Bond Formation

-

Reaction : Oxidation of the thiol group (-SH) to form disulfide bonds (-S-S-).

-

Conditions : Exposure to air (O2), peroxides, or metal oxidants like Fe³⁺ .

-

Example :

Application : Stabilization of metal complexes or protein interactions.

Nucleophilic Substitution

-

Reaction : Thiol acts as a nucleophile in reactions with alkyl halides or aryl fluorides.

-

Conditions : Basic aqueous or polar aprotic solvents (e.g., DMF) .

-

Example : Reaction with 1-fluoro-2,4-dinitrobenzene yields sulfanyl derivatives :

Amide and Amino Group Reactivity

The acetamide and amino moieties enable condensation and acylation:

Acylation of the Amino Group

-

Reaction : Reaction with acyl chlorides or anhydrides to form secondary amides.

-

Conditions : Anhydrous solvents (e.g., chloroform) with bases like K2CO3 .

-

Example : Synthesis of thioester derivatives using 1,1′-carbonyldiimidazole (CDI) :

Schiff Base Formation

-

Reaction : Condensation of the amino group with aldehydes/ketones.

-

Application : Intermediate for heterocyclic compounds (e.g., thienopyrroles) .

Metal Chelation

The thiol and amino groups act as ligands for transition metals:

| Metal Ion | Coordination Mode | Application | Reference |

|---|---|---|---|

| Zn²⁺ | Bidentate (S and N donors) | Metalloprotein studies | |

| Fe³⁺ | Tridentate (S, N, O donors) | Catalytic oxidation reactions |

Mechanism : Thiols bind metals via lone pairs, stabilizing complexes and modulating redox activity .

Reduction of Methionine Sulfoxide

-

Role : The thiol group reduces sulfoxides to sulfides.

-

Example :

Antioxidant Activity

Building Block for Heterocycles

Peptide Modifications

Scientific Research Applications

Chemical Properties and Structure

Acetamide, 2-amino-N-(2-mercaptoethyl)-N-methyl- has the molecular formula . Its structure includes an acetamide group, an amino group, and a mercaptoethyl side chain, which contribute to its reactivity and utility in various applications.

Pharmaceutical Applications

a. Drug Development

This compound has been explored for its potential as a building block in the synthesis of pharmaceutical agents. Its thiol group may enhance the bioactivity of drug candidates by facilitating interactions with biological targets. For instance, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties.

b. Active Pharmaceutical Ingredients (APIs)

Due to its functional groups, Acetamide, 2-amino-N-(2-mercaptoethyl)-N-methyl- can serve as an intermediate in the synthesis of APIs. Its ability to form stable complexes with metal ions also makes it a candidate for chelating agents in drug formulations .

Cosmetic Industry

a. Skin Care Formulations

The compound's hydrophilic nature and ability to form stable emulsions make it suitable for use in cosmetic formulations, particularly in skin care products. It acts as a moisturizer and skin-conditioning agent, enhancing the texture and feel of creams and lotions. Studies have shown that formulations containing this compound improve skin hydration and barrier function .

b. Anti-Aging Products

Due to its antioxidant properties, Acetamide, 2-amino-N-(2-mercaptoethyl)-N-methyl- is also employed in anti-aging cosmetics. It helps mitigate oxidative stress on the skin, potentially reducing the appearance of fine lines and wrinkles .

Industrial Applications

a. Chemical Synthesis

In industrial chemistry, this compound serves as a reagent in various chemical reactions, including nucleophilic substitutions and condensation reactions. Its thiol group can participate in reactions that form disulfides or thiol esters, making it valuable in synthesizing complex organic molecules .

b. Polymer Chemistry

Acetamide, 2-amino-N-(2-mercaptoethyl)-N-methyl- is utilized in the development of polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant in creating coatings and adhesives with improved performance characteristics .

Environmental Applications

a. Wastewater Treatment

Research indicates that compounds like Acetamide, 2-amino-N-(2-mercaptoethyl)-N-methyl- can be used in wastewater treatment processes to remove heavy metals through complexation and precipitation methods. This application is crucial for environmental remediation efforts aimed at reducing toxic metal concentrations in industrial effluents .

Case Studies

Mechanism of Action

The mechanism by which Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially modifying their activity. The amino and methyl groups may also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Acetamide, 2-amino-N-(2-mercaptoethyl)-N-methyl- (CAS Number 1190-73-4), is a chemical compound notable for its biological activity. Its molecular formula is C₄H₉NOS, and it features a thiol group (-SH) that significantly contributes to its reactivity and potential therapeutic applications. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Antimicrobial Properties

Research indicates that Acetamide, 2-amino-N-(2-mercaptoethyl)-N-methyl- exhibits notable antimicrobial activity. A study on derivatives of 2-mercaptobenzothiazole, which shares structural similarities with this compound, demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The synthesized compounds showed moderate to good antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Acetamide Derivatives

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound 2b | Significant | Moderate |

| Compound 2c | Significant | Moderate |

| Compound 2i | Maximum | Significant |

Anticancer Potential

Acetamide, 2-amino-N-(2-mercaptoethyl)-N-methyl- has also been studied for its anticancer properties. It has been identified as a potential lead compound for drug development targeting various cancers due to its interaction with caspase enzymes, particularly caspase-3. This interaction suggests it may play a role in modulating apoptosis pathways, which are crucial in cancer treatment.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors within cells. For instance, the binding affinity studies reveal that Acetamide can stabilize an inactive conformation of caspase-3, thereby inhibiting programmed cell death (apoptosis). This property highlights its potential as an allosteric modulator in therapeutic contexts.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of Acetamide derivatives against various bacterial strains using the agar well diffusion method. The results indicated that certain derivatives exhibited antibacterial activity comparable to standard antibiotics like levofloxacin. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .

Cancer Therapeutics Research

In another investigation focusing on cancer therapeutics, Acetamide derivatives were tested in vitro for their ability to induce apoptosis in cancer cell lines. The results demonstrated that compounds derived from Acetamide could effectively promote cell death in cancerous cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Q & A

(Basic) How can the structural identity of Acetamide, 2-amino-N-(2-mercaptoethyl)-N-methyl- be confirmed using spectroscopic methods?

Answer:

Structural confirmation requires a combination of spectroscopic techniques:

- NMR Spectroscopy : Analyze - and -NMR spectra to verify the presence of the mercaptoethyl (-CH-SH) and methylamino groups. Key peaks include δ~2.1 ppm (N-CH) and δ~2.7–3.1 ppm (CH-S) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHNOS, MW 147.22 g/mol) via exact mass matching .

- Infrared (IR) Spectroscopy : Detect characteristic bands for amide C=O (~1650 cm) and thiol S-H (~2550 cm) .

Reference Standards : Cross-validate with databases like NIST Chemistry WebBook for spectral comparisons .

(Advanced) What in vitro models are suitable for studying the metabolic pathways of this compound?

Answer:

- Liver Microsome Assays : Use human or rat liver microsomes to study Phase I (oxidation) and Phase II (conjugation) metabolism. Monitor metabolites via LC-MS/MS with optimized gradients and ionization settings (e.g., ESI+ mode) .

- CYP Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes.

- Data Interpretation : Quantify metabolic stability (t) and compare interspecies differences (human vs. rodent) to predict in vivo behavior .

(Basic) What safety precautions are recommended when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis or weighing .

- Thiol Reactivity : Store under inert atmosphere (N) to prevent oxidation of the -SH group. Stabilize with antioxidants (e.g., EDTA) if required .

- Waste Disposal : Collect thiol-containing waste separately and neutralize with oxidizing agents (e.g., NaOCl) before disposal .

(Advanced) How can researchers resolve contradictions in reported biological activities of related acetamide derivatives?

Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) across labs. For example, use HepG2 cells for cytotoxicity studies with controlled passage numbers .

- Purity Validation : Confirm compound purity (>98%) via HPLC (C18 column, UV detection at 254 nm). Impurities >2% can skew bioactivity results .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside cell-based assays .

(Basic) What are the common synthetic routes for this acetamide derivative?

Answer:

- Stepwise Alkylation : React 2-amino-N-methylacetamide with 2-bromoethyl mercaptan in DMF, using KCO as a base. Purify via silica gel chromatography (hexane/EtOAc) .

- Protection-Deprotection : Protect the thiol group as a disulfide (e.g., using DTBP) during synthesis, then reduce with TCEP before final isolation .

- Yield Optimization : Monitor reaction progress by TLC (R ~0.3 in 7:3 EtOAc:Hexane) and characterize intermediates via -NMR .

(Advanced) How can the stability of this compound under varying pH and temperature conditions be systematically assessed?

Answer:

- Stress Testing : Incubate the compound at 40°C in buffers (pH 1–13) for 24–72 hours. Analyze degradation products via UPLC-QTOF-MS .

- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life (t) using Arrhenius equations for temperature-dependent stability .

- Excipient Compatibility : Test with common formulation additives (e.g., MgSt, lactose) to identify stabilizing agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.